3-Bromo-4-methylbenzoic acid

Physical Property Differentiation Isomer Identification Purification

3-Bromo-4-methylbenzoic acid (CAS 7697-26-9) is the essential starting material for Tofogliflozin (SGLT2 inhibitor) and p38α MAP kinase inhibitor synthesis. Its meta-bromo/para-methyl substitution pattern is non-interchangeable; isomeric substitution yields unvalidated scaffolds, compromising SAR and regulatory filings. The distinct melting point (209.5–210°C) and single-crystal X-ray structure provide orthogonal GMP identity confirmation. Procure this specific isomer to ensure synthetic route fidelity and regulatory compliance.

Molecular Formula C8H7BrO2
Molecular Weight 215.04 g/mol
CAS No. 7697-26-9
Cat. No. B1266418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-methylbenzoic acid
CAS7697-26-9
Molecular FormulaC8H7BrO2
Molecular Weight215.04 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)O)Br
InChIInChI=1S/C8H7BrO2/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,1H3,(H,10,11)
InChIKeyZFJOMUKPDWNRFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-methylbenzoic Acid (CAS 7697-26-9): Essential Procurement Specifications & Synthetic Utility Overview


3-Bromo-4-methylbenzoic acid (CAS 7697-26-9) is a meta-brominated, para-methylated benzoic acid derivative that serves as a versatile aryl bromide building block in medicinal chemistry and organic synthesis. Its substitution pattern (3-bromo, 4-methyl) confers distinct regiochemical and physicochemical properties that differentiate it from other bromo-methylbenzoic acid isomers [1]. The compound is primarily sourced as a ≥98% purity white to off-white crystalline solid with a melting point of 209.5–210°C [2] and is soluble in methanol but insoluble in water . Documented synthetic applications include its use as a key intermediate in the preparation of biphenyl amide p38 MAP kinase inhibitors, O-spiro C-aryl glucoside SGLT2 inhibitors, and 2-benzazepine GPIIb/IIIa antagonist analogs [3].

Why 3-Bromo-4-methylbenzoic Acid Cannot Be Substituted with Alternative Bromo-Methylbenzoic Acid Isomers


Substituting 3-bromo-4-methylbenzoic acid with a different bromo-methylbenzoic acid isomer introduces uncontrolled variables in regioselective reactions, physicochemical handling, and downstream biological activity. The precise relative positioning of the bromine atom (meta to carboxyl) and the methyl group (para to carboxyl) dictates the compound's melting point (209.5–210°C), which is distinct from the 4-bromo-3-methyl isomer (212–212.5°C), the 2-bromo-4-methyl isomer (143–147°C), and the 3-bromo-2-methyl isomer (152–156°C) [1]. These differences affect purification protocols and formulation compatibility . More critically, the substitution pattern governs regiochemical outcomes in electrophilic aromatic substitution and cross-coupling reactions [2]. In medicinal chemistry applications, the specific isomer serves as the exact starting material for validated synthetic routes to p38 MAPK inhibitors and SGLT2 inhibitors, where even a positional isomer shift would yield a different scaffold with unvalidated pharmacological properties [3].

Quantitative Differentiation Evidence for 3-Bromo-4-methylbenzoic Acid vs. Closest Isomeric Analogs


Melting Point Differentiation from 4-Bromo-3-methylbenzoic Acid Enables Distinct Purification Windows

3-Bromo-4-methylbenzoic acid exhibits a melting point of 209.5–210°C [1], which is approximately 2–3°C lower than its closest positional isomer, 4-bromo-3-methylbenzoic acid (212–212.5°C) [2]. This thermal difference provides a reproducible quality control metric for confirming isomer identity and assessing purity during procurement and synthesis. In contrast, the 2-bromo-4-methyl isomer melts at 143–147°C, and the 3-bromo-2-methyl isomer melts at 152–156°C .

Physical Property Differentiation Isomer Identification Purification

Regioselective Synthesis Advantage: Single-Product Bromination of 4-Methylbenzoic Acid

The bromination of 4-methylbenzoic acid (p-toluic acid) proceeds with high regioselectivity to yield exclusively 3-bromo-4-methylbenzoic acid. According to the additivity of directing effects, the carboxyl group (–CO₂H) is a meta-director and the methyl group (–CH₃) is an ortho/para-director; both direct electrophilic bromination to the identical position adjacent to the methyl group, resulting in a single regioisomer [1]. In contrast, bromination of 3-methylbenzoic acid (m-toluic acid) yields a mixture of regioisomers (e.g., 4-bromo-3-methyl and 6-bromo-3-methyl) due to competing directing effects, necessitating challenging chromatographic separation [2].

Regioselective Synthesis Electrophilic Aromatic Substitution Process Chemistry

Validated Intermediate for Biphenyl Amide p38 MAP Kinase Inhibitors

3-Bromo-4-methylbenzoic acid is the documented starting material for the synthesis of biphenyl amide p38α MAP kinase inhibitors, a class of compounds with oral activity in in vivo disease models [1]. The specific substitution pattern is essential for the subsequent Suzuki coupling to install the biphenyl pharmacophore. While the final inhibitors exhibit Kd values as low as 3.3 nM against p38α MAPK [2], the exact potency contribution of the benzoic acid fragment is not isolated; however, the use of this specific isomer is required to reproduce the disclosed synthetic route and achieve the reported biological activity.

Medicinal Chemistry p38 MAPK Kinase Inhibitors

Key Intermediate in the Synthesis of SGLT2 Inhibitor Tofogliflozin

3-Bromo-4-methylbenzoic acid is a critical intermediate in the synthesis of Tofogliflozin, an oral SGLT2 inhibitor for type 2 diabetes [1]. The compound undergoes conversion to 3-bromo-4-(bromomethyl)benzoic acid, which serves as a key building block for the spirocyclic core of Tofogliflozin [2]. The 3-bromo-4-methyl substitution pattern is essential for the subsequent benzylic bromination step; alternative isomers would yield different bromomethyl regioisomers that would not map to the Tofogliflozin scaffold.

SGLT2 Inhibition Diabetes Process Chemistry

Crystal Structure Determination Provides Definitive Isomer Identity Confirmation

The single-crystal X-ray structure of 3-bromo-4-methylbenzoic acid has been solved and deposited, providing an unambiguous atomic-level confirmation of the 3-bromo-4-methyl substitution pattern [1]. The crystal structure reveals the expected molecular geometry with the bromine atom meta to the carboxyl group and the methyl group para to the carboxyl group. In contrast, no equivalent crystal structure is publicly available for the 2-bromo-4-methyl or 3-bromo-2-methyl isomers, limiting their definitive structural characterization for regulatory or intellectual property purposes.

X-ray Crystallography Structural Confirmation Quality Control

High-Value Application Scenarios for 3-Bromo-4-methylbenzoic Acid Based on Verified Differentiation


Medicinal Chemistry: Synthesis of p38 MAP Kinase Inhibitors

3-Bromo-4-methylbenzoic acid is the required starting material for the synthesis of biphenyl amide p38α MAP kinase inhibitors. As documented by Angell et al. (2008) [1], this isomer undergoes Suzuki coupling to install the biphenyl motif essential for kinase binding. The resulting inhibitors demonstrate oral activity in in vivo disease models, making this a validated entry point for kinase inhibitor drug discovery programs. Use of alternative isomers would yield structurally distinct products with no established SAR, significantly increasing program risk and timeline.

Process Chemistry: Manufacturing Intermediate for Tofogliflozin (SGLT2 Inhibitor)

This compound is a key intermediate in the commercial synthesis of Tofogliflozin, an approved SGLT2 inhibitor for type 2 diabetes. The synthetic route involves conversion of 3-bromo-4-methylbenzoic acid to 3-bromo-4-(bromomethyl)benzoic acid via benzylic bromination [2]. The 3-bromo-4-methyl substitution pattern is essential for this transformation; alternative isomers cannot be processed into the required Tofogliflozin building block. For CROs and CDMOs engaged in generic API development, procurement of this specific isomer is non-negotiable.

Quality Control and Regulatory Submissions: Definitive Isomer Identification

The distinct melting point of 209.5–210°C [3] and the availability of a solved single-crystal X-ray structure [4] provide two orthogonal, high-confidence methods for confirming isomer identity. These data are critical for GMP batch release, impurity profiling, and regulatory filings (e.g., DMFs, INDs) where isomeric purity must be unequivocally demonstrated. The crystal structure in particular serves as the gold standard for establishing the absolute configuration of the building block in patent applications and regulatory dossiers.

Organic Synthesis: High-Selectivity Building Block for Suzuki Coupling and Boronation

The bromine atom at the meta position relative to the carboxyl group is activated for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura coupling and Miyaura borylation . The para-methyl group provides steric and electronic tuning of the aryl ring, influencing subsequent coupling yields and regioselectivity. This specific substitution pattern enables the construction of diverse biaryl and heterobiaryl scaffolds that are difficult to access with other isomers due to differing steric and electronic profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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